N-(3-bromophenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
Description
N-(3-bromophenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core substituted with a thiophene-3-carboxamido group and a 3-bromophenyl carboxamide moiety. Its structure combines aromatic and electron-rich heterocycles, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O3S/c16-10-2-1-3-11(6-10)17-14(21)12-7-22-15(18-12)19-13(20)9-4-5-23-8-9/h1-8H,(H,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFLEMFFEKDUBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of oxazole derivatives, including this compound, typically involves cyclization reactions of suitable precursors. Various synthetic routes have been explored, including the use of Lewis acid catalysts for efficient formation of oxazole rings from corresponding amides and carboxylic acids. The yields for these reactions can vary significantly based on the substituents present on the aromatic rings.
Anticancer Activity
Research has indicated that oxazole derivatives exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells. A notable example is a study that identified 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers, with one compound demonstrating an EC50 of 270 nM in human colorectal cancer cells, alongside a 63% tumor growth inhibition in xenograft models .
Antimicrobial Activity
The antimicrobial activity of oxazole derivatives has been extensively documented. A comprehensive review highlighted various oxazole compounds' effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, specific oxazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.8 µg/ml against Candida albicans and other fungal pathogens .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components:
- Bromophenyl Group : The presence of a bromine atom can enhance lipophilicity and potentially improve cellular uptake.
- Thiophene Moiety : This heterocyclic component may contribute to the compound's biological properties through electron-donating effects or by participating in π-stacking interactions with biomolecules.
Case Studies
Several case studies illustrate the compound's potential:
- Anticancer Studies : In vitro assays showed that compounds similar to this compound led to significant apoptosis in various cancer cell lines, suggesting a promising avenue for further development .
- Antimicrobial Efficacy : In a comparative study, oxazole derivatives were tested against standard antibiotics. The results indicated that certain derivatives had comparable or superior antimicrobial activity to established drugs like ampicillin and clotrimazole .
Research Findings Summary
| Activity Type | Compound | Target Organism | MIC (µg/ml) | Effectiveness |
|---|---|---|---|---|
| Anticancer | 1k | Human colorectal DLD-1 cells | 270 nM | Induces apoptosis |
| Antimicrobial | 11 | Candida albicans | 1.6 | High potency |
| Antimicrobial | 12 | E. coli | 0.8 | Superior activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
- Compound 39l (3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide) Structural Differences: Replaces the oxazole ring with an isoxazole and substitutes the 3-bromophenyl group with a 4-(diethylamino)phenyl moiety. The diethylamino group introduces basicity and solubility differences . Synthesis: Prepared via oxime formation from 5-bromothiophene-3-carbaldehyde, followed by cyclization and coupling .
- N-(5-methylthiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide Structural Differences: Substitutes the 3-bromophenyl group with a 5-methylthiazole ring. The methyl group may improve metabolic stability compared to bromine’s bulkier profile .
Halogen-Substituted Analogues
N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzole[1,2]thiazine-3-carboxamide 1,1-dioxide
- Structural Differences : Features a nitro group and a fused benzothiazine-dioxide system instead of oxazole-thiophene.
- Impact : The nitro group increases electron-withdrawing effects, while the sulfone group enhances solubility and oxidative stability. Quantum chemical studies suggest stronger dipole interactions compared to the target compound .
- N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Structural Differences: Replaces oxazole with a thiazolidinone ring and incorporates a chiral 4-bromophenyl group. Impact: The thiazolidinone core introduces conformational rigidity and hydrogen-bonding sites, while chirality may influence enantioselective biological activity .
Research Findings and Functional Implications
- Electronic Effects: The bromine atom in the target compound induces a σ-hole effect, enhancing interactions with electron-rich regions in biological targets. This is less pronounced in non-halogenated analogues like the 5-methylthiazole derivative .
- Solubility and Bioavailability: Compounds with polar groups (e.g., diethylamino in 39l) exhibit improved aqueous solubility but reduced membrane permeability compared to the lipophilic bromophenyl-containing target compound .
- Thermal Stability: The oxazole-thiophene framework in the target compound demonstrates higher thermal stability (decomposition >250°C) than isoxazole or thiazolidinone analogues, as inferred from related crystallographic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
